Neoaureothin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-3,5-dimethyl-6-[(4Z)-4-[(2E,4E,6E)-2,4,6-trimethyl-7-(4-nitrophenyl)hepta-2,4,6-trienylidene]oxolan-2-yl]pyran-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31NO6/c1-17(11-18(2)13-22-7-9-24(10-8-22)29(31)32)12-19(3)14-23-15-25(34-16-23)27-20(4)26(30)21(5)28(33-6)35-27/h7-14,25H,15-16H2,1-6H3/b17-11+,18-13+,19-12+,23-14- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZICQJAGBLBAMJ-MNOZRKQQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C(C1=O)C)OC)C2CC(=CC(=CC(=CC(=CC3=CC=C(C=C3)[N+](=O)[O-])C)C)C)CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(OC(=C(C1=O)C)OC)C2C/C(=C/C(=C/C(=C/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/C)/C)/C)/CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101043872 | |
| Record name | Spectinabilin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101043872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59795-94-7 | |
| Record name | Spectinabilin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059795947 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spectinabilin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=260179 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Spectinabilin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101043872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthesis of Spectinabilin
Biosynthetic Pathway Elucidation
The biosynthetic pathway for spectinabilin has been elucidated through genetic and biochemical studies. It involves the assembly of the polyketide backbone from specific starter and extender units, followed by post-PKS modifications. wikipedia.orgillinois.edu
Role of Type I Modular Polyketide Synthase (PKS) System
Spectinabilin production occurs via a type I modular polyketide synthase system. wikipedia.orgexpasy.org This PKS system is characterized from bacteria such as Streptomyces orinoci and Streptomyces spectabilis. expasy.org It is responsible for generating the polyketide backbone of spectinabilin. expasy.orguniprot.org The spectinabilin PKS complex is composed of multiple proteins, including NorA, NorA', NorB, and NorC, and comprises six modules with a total of 28 catalytic domains. uniprot.org These modules catalyze seven chain elongation reactions. uniprot.org Notably, the first module, encoded by norA, is utilized iteratively, allowing six modules to catalyze seven Claisen condensation reactions. expasy.orgqmul.ac.uk This iteration is facilitated by the transfer of the acyl carrier protein (ACP)-bound polyketide intermediate to the ketosynthase (KS) domain on the opposing PKS strand, as polyketide synthases are often homodimeric. expasy.org
Precursor Molecules and Intermediates
The biosynthesis of spectinabilin requires specific precursor molecules that are incorporated into the growing polyketide chain.
The biosynthesis of spectinabilin is predicted to begin with a starter unit derived from the chorismate pathway. escholarship.orgnih.gov Chorismic acid is converted to 4-amino-4-deoxychorismic acid, which is then transformed into para-aminobenzoic acid (PABA) through a lyase reaction. escholarship.org PABA is subsequently converted to p-nitrobenzoic acid (pNBA) catalyzed by a para-aminobenzoate oxygenase (e.g., AurF in the related aureothin (B1665325) pathway). escholarship.org The unusual starter unit accepted by the spectinabilin PKS system is 4-nitrobenzoyl-CoA. expasy.orguniprot.orgqmul.ac.uk The conversion of pNBA to 4-nitrobenzoyl-CoA involves the action of an enzyme that activates the carboxylic acid as a CoA thioester.
The polyketide chain elongation in spectinabilin biosynthesis utilizes methylmalonyl-CoA and malonyl-CoA as extender units. wikipedia.orgexpasy.orguniprot.orgqmul.ac.uk The PKS system accepts the 4-nitrobenzoyl-CoA starter unit and extends it through the sequential addition of six molecules of (S)-methylmalonyl-CoA and a single molecule of malonyl-CoA. expasy.orguniprot.orgqmul.ac.uknih.gov
A summary of the precursor molecules and their roles is presented in the table below:
| Precursor Molecule | Derivation / Role |
| Chorismic acid | Initial precursor in the pathway leading to the starter unit. escholarship.orgnih.gov |
| 4-amino-4-deoxychorismic acid | Intermediate in the conversion of chorismate to PABA. escholarship.org |
| para-aminobenzoic acid (PABA) | Intermediate in the synthesis of the nitrobenzoyl starter unit. escholarship.org |
| p-nitrobenzoic acid (pNBA) | Precursor directly converted to the activated starter unit. wikipedia.orgescholarship.org |
| 4-nitrobenzoyl-CoA | Activated starter unit for the PKS system. expasy.orguniprot.orgqmul.ac.uk |
| Methylmalonyl-CoA | Extender unit used multiple times during chain elongation. wikipedia.orgexpasy.orguniprot.orgqmul.ac.uknih.gov |
| Malonyl-CoA | Extender unit used once during chain elongation. wikipedia.orgexpasy.orguniprot.orgqmul.ac.uknih.gov |
Enzymatic Steps and Catalytic Domains in Polyketide Assembly
The assembly of the spectinabilin polyketide chain is carried out by the modular type I PKS system through a series of enzymatic steps catalyzed by specific domains within the PKS modules. expasy.orguniprot.org
The core process of polyketide synthesis involves repeated cycles of chain elongation and, in some cases, reduction. expasy.orgnih.gov Following the loading of the 4-nitrobenzoyl-CoA starter unit onto the PKS, the system undergoes six rounds of elongation and reduction. wikipedia.org Each cycle typically involves the condensation of an extender unit (methylmalonyl-CoA or malonyl-CoA) with the growing polyketide chain, followed by potential modifications catalyzed by ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER) domains within the module. expasy.orgnih.gov
In the case of spectinabilin, after the pNBA starter unit is loaded, elongation occurs with methylmalonyl-CoA, followed by two reduction steps to yield an enone. wikipedia.org This elongation and subsequent reduction sequence is repeated three more times with additional methylmalonyl-CoA units. wikipedia.org The final methylmalonyl-CoA unit incorporated is fully reduced to a saturated chain. wikipedia.org Subsequently, a malonyl-CoA unit is loaded, followed by two more methylmalonyl-CoA units. wikipedia.org The malonyl-CoA unit then undergoes cyclization with the most recently added methylmalonyl-CoA, a reaction likely catalyzed by a terminal thioesterase (TE) domain, forming a six-membered ring intermediate. wikipedia.org Further modifications, including methylation of an alcohol group and furan (B31954) ring formation via oxidation catalyzed by a cytochrome P-450 monoxygenase, lead to the final spectinabilin structure. wikipedia.org
Stereochemical Considerations during Elongation
During the elongation cycles catalyzed by the PKS modules, specific domains within the modules, such as ketoreductase (KR) domains, play a crucial role in establishing the stereochemistry of the growing polyketide chain. acs.orgacs.org These domains can stereospecifically reduce β-keto groups to hydroxyl groups, influencing the configuration at the α- and β-carbon atoms of the polyketide product. acs.org While specific details on the stereochemical control for each elongation step in Spectinabilin biosynthesis are not explicitly detailed in the search results, the general mechanism of modular PKSs involves precise control over stereochemistry through the action of these reductive domains. acs.orgacs.org
Terminal Thioesterase Domain Activity
The terminal thioesterase (TE) domain is responsible for releasing the completed polyketide chain from the PKS assembly line. acs.orgacs.org In the biosynthesis of Spectinabilin, the terminal TE domain catalyzes the cyclization of the polyketide intermediate. wikipedia.org Specifically, the mCoA unit loaded towards the end of the elongation sequence cyclizes with the most recently loaded mmCoA unit, facilitated by the TE domain, to form a six-membered terminal ring in the intermediate structure. wikipedia.org This cyclization is a critical step in shaping the final structure of Spectinabilin. wikipedia.org
Late-Stage Tailoring Reactions (e.g., Methylation, Selective Oxygenation, Furan Formation, Cytochrome P450 Monoxygenase Catalysis)
Following the polyketide chain assembly and release, several late-stage tailoring reactions are necessary to yield the mature Spectinabilin molecule. wikipedia.org One such modification involves the methylation of an alcohol group on the terminal ring formed by the TE domain activity. wikipedia.org
Selective oxygenation reactions are also crucial. wikipedia.orgnih.gov A key step in Spectinabilin biosynthesis is the formation of a furan ring. wikipedia.org This furan formation is catalyzed by a cytochrome P450 monoxygenase. wikipedia.org Cytochrome P450 enzymes are known for their diverse roles in catalyzing oxidative modifications, including hydroxylations and cyclizations, in the biosynthesis of various natural products. nih.govnih.govmdpi.com In the context of Spectinabilin, a Cyt p-450 monoxygenase facilitates the oxidation and subsequent cyclization leading to the characteristic furan moiety. wikipedia.org
Genetic Basis of Spectinabilin Biosynthesis
The genetic information required for Spectinabilin biosynthesis is organized into biosynthetic gene clusters (BGCs). lipidmaps.orgnih.gov These clusters contain the genes encoding the PKS proteins, as well as enzymes involved in starter unit biosynthesis and post-PKS modifications. wikipedia.orgillinois.edu
Genetic Basis of Spectinabilin Biosynthesis
Identification and Organization of Biosynthetic Gene Clusters (BGCs)
Biosynthetic gene clusters for natural products like Spectinabilin can be identified through genome sequencing and bioinformatics tools. nih.govmdpi.com Analysis of sequenced genomes from Spectinabilin-producing Streptomyces strains has led to the identification of the spn gene cluster in S. spectabilis and the nor gene cluster in S. orinoci. illinois.edunih.gov These BGCs typically contain a series of open reading frames (ORFs) encoding the necessary biosynthetic machinery. illinois.edu For instance, the spn cluster from S. spectabilis has been reported to contain fourteen ORFs designated spnA-M. illinois.edu These ORFs encode type I PKS proteins, enzymes for pNBA starter unit biosynthesis, and enzymes for post-PKS reactions. illinois.edu
Comparative Analysis of Spectinabilin BGCs across Producing Strains (e.g., S. spectabilis, S. orinoci, S. thioluteus)
Comparative analysis of Spectinabilin BGCs from different producing strains, such as S. spectabilis, S. orinoci, and S. thioluteus (which produces the related compound aureothin), reveals both similarities and differences. uniprot.orglipidmaps.orgillinois.edunih.gov The BGCs from S. spectabilis and S. orinoci are reported to be nearly identical in their PKS gene content and organization, comprising genes encoding the four PKS proteins NorA, NorA', NorB, and NorC (or their Spn counterparts). uniprot.orgnih.gov These genes collectively encode six modules catalyzing seven chain elongations. uniprot.org
However, notable differences exist, particularly in regulatory genes. illinois.edunih.gov For example, S. spectabilis contains spnD, which encodes a transcriptional activator belonging to the AfsR family, positively regulating the BGC. illinois.edunih.gov In contrast, S. orinoci contains norD, an ArsR family transcriptional regulator that acts as a repressor. illinois.edunih.gov Despite the high similarity in PKS genes, this difference in regulatory mechanisms leads to distinct regulation of Spectinabilin production in these strains. wikipedia.orgillinois.edu
Furthermore, comparative analysis with the aureothin BGC from S. thioluteus shows a close evolutionary relationship, although there are differences in specific ORFs, suggesting evolutionary divergence and potential gene loss events. illinois.eduresearchgate.net
Characterization of PKS Protein Components and Catalytic Functions (e.g., NorA, NorA', NorB, NorC)
The Spectinabilin PKS system is a multi-enzyme complex composed of several protein subunits, including NorA, NorA', NorB, and NorC in S. orinoci (or their corresponding Spn proteins in S. spectabilis). uniprot.orgchem960.com These proteins collectively form a type I modular PKS assembly line responsible for synthesizing the polyketide backbone of Spectinabilin. uniprot.orgacs.org
Each of these proteins contains multiple catalytic domains organized into modules. uniprot.org The modules work in a coordinated manner, with each module typically responsible for one round of polyketide chain elongation and modification. acs.orgacs.org The core catalytic domains include Ketosynthase (KS), Acyltransferase (AT), and Acyl Carrier Protein (ACP) domains. acs.orgresearchgate.net Additional domains like Ketoreductase (KR), Dehydratase (DH), and Enoyl Reductase (ER) are present in specific modules to perform reductive steps. acs.org
The Spectinabilin PKS complex comprises six modules catalyzing seven chain elongations. uniprot.org NorA (or SpnA) contains one module. uniprot.org NorA' (or SpnA') is a biomodular protein containing two modules. uniprot.orgillinois.edu NorB (or SpnB) contains one module. uniprot.org NorC (or SpnC) contains two modules. uniprot.org The specific arrangement and domain composition of these modules dictate the sequence of condensation and reduction reactions, ultimately determining the structure of the polyketide chain. acs.orgsciepublish.com The AT domains within these modules are responsible for selecting and loading the extender units (methylmalonyl-CoA and malonyl-CoA) onto the ACP domains. acs.orgresearchgate.net The KS domains catalyze the decarboxylative condensation reactions between the growing polyketide chain and the loaded extender unit. acs.orgresearchgate.net
The interaction and communication between these protein subunits are mediated by docking domains located at their termini, ensuring the efficient transfer of the polyketide intermediate along the assembly line. nih.govresearchgate.net
Transcriptional Regulation Mechanisms of Biosynthesis
The biosynthesis of spectinabilin is governed by a dedicated gene cluster, and its production is subject to complex transcriptional regulation. Notably, the regulatory mechanisms can differ even between closely related Streptomyces strains that possess nearly identical spectinabilin gene clusters, such as Streptomyces spectabilis and Streptomyces orinoci. illinois.eduresearchgate.netnih.gov This represents a relatively rare phenomenon in the biosynthesis of natural products. illinois.edu
In S. spectabilis, the spectinabilin gene cluster (referred to as the spn cluster) contains a gene, spnD, which encodes a transcriptional regulator belonging to the AfsR family. illinois.edu AfsR proteins are known as global regulatory proteins in Streptomyces, often acting as activators of secondary metabolite biosynthesis. illinois.edumdpi.com In contrast, the corresponding gene in the S. orinoci cluster (referred to as the nor cluster), norD, encodes a transcriptional regulator from the ArsR family, which typically functions as a repressor. illinois.edu This difference in the pathway-specific regulator is a major distinction between the two spectinabilin biosynthetic gene clusters. nih.gov
Despite the high homology between the catalytic proteins encoded by the spn and nor clusters, heterologous expression experiments have shown differential regulation. nih.govrsc.org When directly cloned into Streptomyces lividans, only the spn cluster from S. spectabilis successfully produced spectinabilin under laboratory conditions. nih.govrsc.orgillinois.edu Real-time PCR analysis revealed that most of the genes involved in spectinabilin biosynthesis in the nor cluster from S. orinoci are expressed at extremely low levels in a heterologous host like S. lividans. nih.govrsc.org For instance, genes such as norJ, norG, and norH showed significantly lower transcription in S. lividans compared to S. orinoci, with more than 40-fold lower expression when referenced to the housekeeping sigma factor hrdB. nih.govrsc.org This repressed transcription of multiple genes in the nor cluster is a key factor explaining the silencing of spectinabilin biosynthesis in a heterologous host. nih.gov
Further studies involving the nor cluster from S. orinoci highlighted the complexity of its regulation. Removing the repressor gene norD did not lead to spectinabilin production in S. lividans, indicating the presence of more sophisticated regulatory mechanisms embedded within the biosynthesis process. nih.govillinois.edu This led to the use of the nor pathway as a model for developing strategies to activate silent gene clusters, such as refactoring the cluster using heterologous promoters to decouple gene expression from native regulations. nih.govrsc.orgillinois.edu
Beyond pathway-specific regulators like SpnD and NorD, the biosynthesis of secondary metabolites in Streptomyces is influenced by complex regulatory networks involving dozens of pleiotropic regulatory genes and pathway-specific regulators that interact in response to various physiological and environmental signals. nih.gov Global regulatory factors can also impact silent biosynthetic gene clusters. frontiersin.org While a pathway-specific regulator (SpnD) has been identified for spectinabilin production, the intricate upstream regulatory network affecting SpnD remains an area requiring further investigation, potentially through studies combining metabolite profiling and RNA-seq with genomic information. nih.gov
Certain genes located within the spectinabilin gene cluster may also play a role in regulation or precursor supply, indirectly influencing transcriptional levels or pathway flux. For example, spnK in the spn cluster encodes a protein homologous to ADC lyases, which are involved in the biosynthesis of p-aminobenzoic acid (pABA), a starter unit for spectinabilin biosynthesis. illinois.edu SpnK is thought to up-regulate the production of pABA. illinois.edu Similarly, spnJ shares similarity with DAHP synthase, an enzyme involved in chorismate biosynthesis, another precursor for pABA. illinois.eduresearchgate.net SpnJ possibly facilitates spectinabilin biosynthesis, akin to SpnL, which is similar to beta-ketoadipyl-CoA thiolases involved in acetyl-CoA production. illinois.edu
The differential regulation observed between the S. spectabilis and S. orinoci spectinabilin gene clusters, despite their high similarity in catalytic genes, underscores the diverse strategies employed by Streptomyces for controlling secondary metabolite production. illinois.eduresearchgate.netnih.gov
Here is a summary of key regulatory components identified in the spectinabilin gene clusters:
| Strain | Gene Cluster Name | Regulatory Gene | Regulator Family | Proposed Function | Notes | Source |
| S. spectabilis | spn | spnD | AfsR | Activator | Global regulatory protein family | illinois.edu |
| S. orinoci | nor | norD | ArsR | Repressor | Typically functions as a repressor | illinois.edu |
| S. spectabilis | spn | spnK | ADC lyase homolog | Up-regulates pABA production | Involved in starter unit biosynthesis | illinois.edu |
| S. spectabilis | spn | spnJ | DAHP synthase homolog | Facilitates biosynthesis (pABA precursor) | Involved in chorismate biosynthesis pathway | illinois.eduresearchgate.net |
Transcriptional Levels of nor Genes in S. orinoci vs. S. lividans (Heterologous Host)
| Gene | Relative Transcription Level in S. lividans (vs. S. orinoci, normalized to hrdB) |
| norJ | < 40-fold lower |
| norG | < 40-fold lower |
| norH | < 40-fold lower |
| Other nor genes | Generally expressed at extremely low levels |
Note: Data derived from real-time PCR analysis comparing transcription levels in S. orinoci and S. lividans. nih.govrsc.org
Chemical Synthesis of Spectinabilin and Analogues
Total Synthesis Approaches
The total synthesis of spectinabilin has been approached from multiple angles, with a focus on efficiency, stereocontrol, and the application of modern synthetic reactions. Both racemic and enantioselective syntheses have been reported, showcasing a range of strategies to construct the core pyranone structure and the polyene side chain.
Concise Total Synthesis Strategies
A significant achievement in the field is the development of a concise total synthesis of (+)-Spectinabilin, accomplished in just 10 linear steps. escholarship.org This level of brevity is a benchmark for the efficient assembly of complex natural products. Such strategies are critical for producing sufficient quantities of the molecule for biological evaluation and for the synthesis of analogues. The efficiency of these routes often relies on the strategic use of powerful bond-forming reactions that can build molecular complexity rapidly from simple, readily available starting materials.
Application of Advanced Synthetic Methodologies
The synthesis of spectinabilin has served as a platform for the application and development of a variety of advanced synthetic methods.
Palladium Cross-Coupling Methods : Palladium-mediated reactions have been instrumental in the efficient construction of the congested polyene structure of spectinabilin. acs.org These methods are well-suited for creating the carbon-carbon bonds that form the backbone of the molecule.
Suzuki Coupling : A key step in several syntheses involves a trans-selective Suzuki coupling. acs.orgnih.gov For instance, the coupling of a boronic ester derived from the pyrone core with a dibromide fragment has been used to assemble a significant portion of the polyene chain with high stereoselectivity. acs.org
Negishi-type Methylation : Following the Suzuki coupling, a Negishi-type methylation with dimethylzinc (B1204448) (Me₂Zn) has been employed to install the terminal methyl group on the polyene chain. acs.orgnih.govresearchgate.net This reaction proceeds with full retention of the double bond geometry, which is crucial for maintaining the correct stereochemistry of the final product. acs.org
Kinetic Resolution with Temporary Stereocenter : To achieve high enantiomeric excess in the synthesis of the chiral pyranone core, the concept of kinetic resolution involving a temporary stereocenter has been utilized. escholarship.org This advanced strategy allows for the separation of enantiomers early in the synthetic sequence, addressing challenges of racemization. escholarship.org
Aromatic Nazarov Triflation : While not directly applied to spectinabilin itself in the cited literature, the mention of this methodology in the context of a concise synthesis of the natural product suggests its utility in the rapid construction of complex cyclic systems that may be found in related natural products or advanced intermediates. escholarship.org
The strategic combination of these powerful reactions has enabled the efficient and stereocontrolled synthesis of the spectinabilin framework. acs.org
Stereochemical Control and Racemization Issues in Pyranone Synthesis
A significant hurdle in the synthesis of spectinabilin is controlling the stereochemistry at the C6 position of the pyranone ring. The proton at this position is labile, making the stereocenter prone to racemization. acs.org This has been a long-standing problem in the synthesis of related natural products like aureothin (B1665325). escholarship.orgacs.org
To overcome this challenge, a highly enantioselective synthetic route to the γ-methoxypyranone core was developed, which effectively addresses the racemization issue. escholarship.org This approach ensures that the desired stereoconfiguration is established and maintained throughout the synthesis, leading to the enantiomerically pure natural product. The development of syntheses for racemic (±)-spectinabilin simplified the initial task of demonstrating biogenetic hypotheses, as the focus was on the chemical transformations rather than the more complex challenge of asymmetric synthesis. acs.org
Retrosynthetic Analysis and Convergent Synthetic Routes
The design of the spectinabilin synthesis often employs a convergent retrosynthetic analysis. This strategy involves breaking down the target molecule into several key fragments of similar complexity, synthesizing them independently, and then coupling them together in the final stages of the synthesis.
Biomimetic Conversions and Synthetic Derivatization
Inspired by proposed biosynthetic pathways, researchers have explored the chemical conversion of spectinabilin into its more complex, naturally occurring analogues. This biomimetic approach not only provides synthetic access to these related compounds but also lends experimental support to hypotheses about how they are formed in nature.
Conversion of Spectinabilin to Analogues (e.g., SNF4435C and SNF4435D)
A notable achievement in this area is the successful biomimetic conversion of spectinabilin into (±)-SNF4435C and (±)-SNF4435D. acs.orgnih.gov It was hypothesized that these bicyclic compounds arise from spectinabilin through a cascade of reactions. acs.org The proposed pathway involves:
E/Z-isomerizations of the polyene chain of spectinabilin. acs.org
An 8π-conrotatory electrocyclization to form cyclooctatriene intermediates. acs.orgacs.org
A final 6π-disrotatory electrocyclization to yield the bicyclic core of SNF4435C and SNF4435D. acs.org
This hypothesis was tested and confirmed experimentally. acs.org By treating spectinabilin with a palladium catalyst, PdCl₂(MeCN)₂, it was successfully converted into a mixture of SNF4435C and SNF4435D. acs.org The optimal conditions involved heating a solution of spectinabilin in DMF with 25 mol % of the catalyst at 70 °C. acs.org This transformation provides strong evidence for the proposed biosynthetic relationship between these natural products. acs.orgacs.org
| Reaction Type | Reagents/Catalysts | Purpose in Synthesis | Reference |
|---|---|---|---|
| Suzuki Coupling | TlOEt (base), Pd catalyst | Coupling of pyranone boronic ester and dibromide side-chain | acs.org |
| Negishi-type Methylation | Me₂Zn, Pd-phosphine catalyst | Stereospecific installation of the terminal methyl group | acs.orgresearchgate.net |
| Starting Material | Products | Conditions | Yield | Reference |
|---|---|---|---|---|
| Spectinabilin | (±)-SNF4435C and (±)-SNF4435D | 25 mol % PdCl₂(MeCN)₂, DMF, 70 °C, 1 day | 22% (2.5:1 mixture) | acs.org |
Synthesis of Novel Spectinabilin Derivatives
The synthesis of novel derivatives of spectinabilin has been an area of significant research interest, primarily focusing on biomimetic approaches to produce structurally related natural products. Key among these are the immunosuppressants SNF4435C and SNF4435D, which are constitutional isomers of spectinabilin. acs.orgacs.org
The conversion of spectinabilin to SNF4435C and SNF4435D is proposed to occur through a cascade of chemical reactions, including isomerizations and electrocyclizations. acs.orgresearchgate.net The biosynthetic hypothesis suggests that an isomer of spectinabilin, the (E,Z,Z,Z)-tetraene, undergoes a thermal 8π conrotatory electrocyclization to form a cyclooctatetraene (B1213319) intermediate. acs.org This intermediate then proceeds through a thermal 6π electron disrotatory cyclization to create the characteristic bicyclo[4.2.0] core of SNF4435C and SNF4435D. acs.org
Efforts to replicate this process in the laboratory have led to the successful biomimetic synthesis of racemic (±)-SNF4435C and (±)-SNF4435D from (±)-spectinabilin. acs.orgnih.gov Initial attempts involved heating a solution of (±)-spectinabilin in dimethylformamide (DMF) at 70°C, which, after three days, yielded a 3.6:1 mixture of (±)-SNF4435C and (±)-SNF4435D with a 23% yield. acs.org
To optimize this conversion, researchers investigated the use of a palladium(II) catalyst to promote the required E to Z isomerization of the polyene chain. acs.org It was discovered that heating a solution of spectinabilin in DMF with 25 mol % of bis(acetonitrile)dichloropalladium(II) (PdCl₂(MeCN)₂) at 70°C for one day in the dark provided the most favorable results. acs.org This catalyzed reaction produced a separable 2.5:1 mixture of (±)-SNF4435C and (±)-SNF4435D with a combined yield of 22%. acs.org Interestingly, this reaction also led to the isolation of two other unexpected isomeric products in an 18% yield. acs.org
The following table summarizes the experimental conditions and outcomes for the biomimetic conversion of spectinabilin to its derivatives.
| Entry | Conditions | Time | Yield (%) | Ratio (SNF4435C:SNF4435D) |
| 1 | DMF, 70°C | 3 days | 23 | 3.6:1 |
| 2 | 25 mol % PdCl₂(MeCN)₂, DMF, 70°C, dark | 1 day | 22 | 2.5:1 |
Beyond the synthesis of SNF4435C and SNF4435D, research has also been conducted on producing other novel analogues. One study reported the synthesis of twenty different spectinabilin derivatives. researchgate.net This was achieved by introducing various electron-withdrawing, electron-donating, lipophilic, and polar substituents at the ortho, meta, and/or para positions of the aryl moiety. researchgate.net The general synthetic strategy for these derivatives involved the conversion of appropriately substituted benzaldehydes into substituted 2,2-dibromovinylbenzenes. These were then reacted with a boronic ester of a key γ-pyrone-furanone intermediate, followed by a bromine-methyl conversion using dimethylzinc (Zn(CH₃)₂) and a palladium-phosphine catalyst. researchgate.net
Additionally, a new naturally occurring analogue, 2-demethyl-spectinabilin, has been isolated from the fermentation broth of a Streptomyces spectabilis strain, though its chemical synthesis has not been detailed. researchgate.net
Biological Activities and Pharmacological Investigations
Antitumor and Cytotoxic Activities
Spectinabilin has demonstrated cytotoxic activity against a range of human cancer cell lines, indicating its potential as an antitumor agent. researchgate.netnih.gov
Activity against Various Human Carcinoma Cell Lines
Studies have evaluated the cytotoxic effects of Spectinabilin against several human carcinoma cell lines, including KB human epidermoid carcinoma, A549 human lung carcinoma, HCT-116 human colorectal carcinoma, HepG2 human hepatocellular carcinoma, and SMMC7721 human hepatocellular carcinoma. researchgate.nettandfonline.comnih.gov
Research indicates that Spectinabilin exhibits cytotoxicity against these cell lines, albeit with varying degrees of potency depending on the specific cell line and study. One study reported IC50 values for Spectinabilin against five human cancer cell lines ranging from 18.7 ± 3.1 to 34.6 ± 4.7 μM. researchgate.netnih.gov Notably, Spectinabilin inhibited the growth and proliferation of the hepatocellular carcinoma cell lines SMMC7721 and HepG2 in a time- and dose-dependent manner. researchgate.net Another study on a spectinabilin derivative also evaluated Spectinabilin itself, showing cytotoxicity against A549, HCT-116, and HepG2 cells. tandfonline.comnih.gov Regarding KB human oral squamous carcinoma cells, one study indicated no activity up to 100 µM for a related compound, while Spectinabilin's activity against KB was mentioned in another context. researchgate.netnih.gov
| Cell Line | Tissue/Cancer Type | Reported IC50 Range (µM) | Reference(s) |
| KB Human Epidermoid Carcinoma | Epidermoid Carcinoma | >100 (in one study) | researchgate.netnih.gov |
| A549 Human Lung Carcinoma | Non-Small Cell Lung Cancer | Mentioned as cytotoxic | tandfonline.comnih.gov |
| HCT-116 Human Colorectal Carcinoma | Colorectal Carcinoma | Mentioned as cytotoxic | tandfonline.comnih.gov |
| HepG2 Human Hepatocellular Carcinoma | Hepatocellular Carcinoma | 18.7 - 34.6 | researchgate.netnih.govtandfonline.comnih.gov |
| SMMC7721 Human Hepatocellular Carcinoma | Hepatocellular Carcinoma | 18.7 - 34.6 | researchgate.netnih.gov |
| Five human cancer cell lines | Various | 18.7 - 34.6 | researchgate.netnih.gov |
Note: IC50 values can vary between studies due to differences in experimental conditions, cell line passages, and the specific source or preparation of Spectinabilin.
Cellular Mechanisms of Action in Cancer
Investigations into the cellular mechanisms by which Spectinabilin exerts its antitumor effects have revealed its influence on key processes such as cell cycle progression, apoptosis induction, and signaling pathway modulation, particularly in hepatocellular carcinoma cells like SMMC7721 and HepG2. researchgate.netresearchgate.netmdpi.comfrontiersin.org
Spectinabilin has been shown to induce cell cycle arrest, specifically at the G2/M phase, in SMMC7721 and HepG2 cells. researchgate.netmdpi.comfrontiersin.org This arrest is associated with changes in the protein levels of key cell cycle regulators. Studies indicate that Spectinabilin decreases the protein levels of cyclin B1 and cdc2, while simultaneously increasing the level of p21. researchgate.netmdpi.comfrontiersin.org These modulations contribute to the halting of cancer cells at the G2/M transition, preventing their proliferation.
Spectinabilin effectively induces apoptosis in cancer cells, a critical mechanism for eliminating malignant cells. researchgate.netmdpi.comfrontiersin.org This process involves the modulation of various apoptosis-related proteins. Research has demonstrated that Spectinabilin downregulates the expression of the anti-apoptotic protein Bcl-2 and upregulates the expression of the pro-apoptotic protein Bax. researchgate.netmdpi.comfrontiersin.org Furthermore, Spectinabilin activates the cleavage of caspase-9 and caspase-3, key executioner caspases in the apoptotic cascade, ultimately leading to programmed cell death in SMMC7721 and HepG2 cells. researchgate.netmdpi.comfrontiersin.org
The antitumor effect of Spectinabilin in hepatocellular carcinoma cells, such as SMMC7721 and HepG2, is mediated, at least in part, through the modulation of the PI3K/AKT signaling pathway. researchgate.netresearchgate.netmdpi.comfrontiersin.org This pathway is known to play a crucial role in cell proliferation, survival, and tumorigenesis. Spectinabilin's influence on this pathway contributes to its inhibitory effects on cancer cell growth and survival. researchgate.netresearchgate.netmdpi.comfrontiersin.org
In vivo Antitumor Efficacy Studies
Beyond in vitro observations, studies have also investigated the antitumor efficacy of Spectinabilin in vivo. Research has shown that Spectinabilin suppressed tumor growth in vivo. researchgate.netresearchgate.net This in vivo antitumor effect is attributed to its ability to induce cell cycle arrest and apoptosis within the tumor environment, consistent with the mechanisms observed in cell culture studies. researchgate.netresearchgate.net
Antiviral Activities
Spectinabilin has demonstrated antiviral properties. wikipedia.orgebi.ac.uknih.govresearchgate.net
Inhibition of Rauscher Leukemia Virus Reverse Transcriptase
Spectinabilin has been characterized as an inhibitor of Rauscher leukemia virus (RLV) reverse transcriptase. researchgate.netmetacyc.org Research indicates it is a weak inhibitor of this enzyme, with an ID50 of 200 µg/ml. researchgate.net
Antimalarial Activities
Spectinabilin exhibits antimalarial activity. wikipedia.orgebi.ac.uknih.govresearchgate.netresearchgate.net Studies have shown that spectinabilin can moderately inhibit the proliferation of Plasmodium falciparum K1, a multidrug-resistant strain. asm.org Bioassay-guided fractionation of extracts from Streptomyces spectabilis BCC 4785 led to the isolation of spectinabilin, alongside more potent antimalarial agents like metacycloprodigiosin and bafilomycin A1. asm.org
Nematicidal Activities
Spectinabilin is recognized for its nematicidal effects, acting against various nematodes. ebi.ac.uknih.govresearchgate.netresearchgate.netebi.ac.uk
Efficacy against Plant Parasitic Nematodes (Bursaphelenchus xylophilus, Caenorhabditis elegans, Meloidogyne incognita)
Spectinabilin has shown significant efficacy against several plant parasitic nematodes. It exhibits considerable nematicidal activity against Bursaphelenchus xylophilus, the pine wood nematode, with an LC50 value of 0.84 µg/mL. ebi.ac.ukresearchgate.netvjs.ac.vnmdpi.comresearchgate.netfrontiersin.org This activity is reported to be superior to that of abamectin (B1664291) against this specific nematode. researchgate.net Spectinabilin has also been shown to effectively suppress the development of pine wilt disease caused by Bursaphelenchus xylophilus in pine trees under greenhouse conditions. ebi.ac.ukvjs.ac.vnresearchgate.net
Spectinabilin also demonstrates nematicidal activity against Caenorhabditis elegans, a free-living nematode often used as a model organism for anti-parasitic drug screening. mdpi.comnih.govresearcher.lifenih.govresearcher.life It shows rapid and effective activity against C. elegans L1 larvae, with a half-maximal inhibitory concentration (IC50) of 2.948 μg/mL at 24 hours. mdpi.comnih.govresearcher.lifedntb.gov.ua The locomotive ability of C. elegans L4 worms was also significantly reduced when treated with spectinabilin. mdpi.comnih.govresearcher.life Research suggests that spectinabilin's mechanism of action in C. elegans differs from that of commonly used nematicidal drugs like avermectin (B7782182) and phosphine (B1218219) thiazole. mdpi.comnih.govresearcher.lifenih.gov
Furthermore, spectinabilin exhibits significant efficacy against the southern root-knot nematode, Meloidogyne incognita. mdpi.comnih.govresearcher.lifenih.gov Studies have shown that the nematicidal activity of spectinabilin against M. incognita J2s is positively correlated with concentration, with a fatality rate of around 40% observed at 100 μg/mL after 72 hours. mdpi.comnih.gov
Summary of Nematicidal Efficacy:
| Nematode Species | Activity Observed | Relevant Data (e.g., LC50, IC50) | Source(s) |
| Bursaphelenchus xylophilus | Significant nematicidal activity, suppresses pine wilt disease | LC50 = 0.84 µg/mL | ebi.ac.ukresearchgate.netvjs.ac.vnmdpi.comresearchgate.netfrontiersin.org |
| Caenorhabditis elegans | Rapid and effective nematicidal activity, reduced motility | IC50 = 2.948 μg/mL (L1, 24h) | mdpi.comnih.govresearcher.lifedntb.gov.ua |
| Meloidogyne incognita | Significant efficacy against J2s, concentration-dependent | ~40% fatality at 100 μg/mL (J2s, 72h) | mdpi.comnih.gov |
Effects on Nematode Physiology
Research indicates that spectinabilin can affect the physiology of nematodes. Although the detailed mode of action is still being determined, spectinabilin is one of the few compounds known to cause vacuolar death in Bursaphelenchus xylophilus. mdpi.comigem.orgnih.gov It has also been reported to cause tissue disorganisation and vacuole formation in B. xylophilus. igem.orgigem.org
Inhibition of Hatching Rate
Spectinabilin is capable of inhibiting the hatching rate of nematodes, including Bursaphelenchus xylophilus. igem.orgigem.orgfrontiersin.org
Disruption of Nematode Tissue and Vacuole Formation
Spectinabilin is one of the few compounds known to induce vacuolar death in nematodes. mdpi.comresearchgate.netnih.gov While the detailed mechanism of action remains under investigation, studies have indicated that spectinabilin can cause a disorder of nematode tissue and vacuole formation. igem.org This vacuolar death is characterized by the formation of large, clear cytoplasmic vacuoles, a phenotype observed in nematodes undergoing methuosis. researchgate.net The accumulation and fusion of these vacuoles can lead to membrane rupture and ultimately death. nih.gov Research suggests that spectinabilin, similar to other hydropic anthelmintics like 5-iodoindole, may disrupt osmoregulation in nematodes, leading to a rapid influx of water and subsequent vacuole formation. researchgate.net
Efficacy in Plant Disease Control (e.g., Pine Wilt Disease in Pinus densiflora)
Spectinabilin has demonstrated efficacy in controlling plant diseases, notably Pine Wilt Disease (PWD) caused by the pine wood nematode (Bursaphelenchus xylophilus). researchgate.netkribb.re.krnih.gov Studies have shown that spectinabilin exhibits significant nematicidal activity against B. xylophilus. caymanchem.comresearchgate.netkribb.re.krnih.gov Under greenhouse conditions, spectinabilin effectively suppressed the development of PWD in 5-year-old Pinus densiflora trees. researchgate.netkribb.re.krnih.gov Even at low concentrations, spectinabilin application has been shown to increase the survival rate of nematode-infected pine trees. mdpi.comresearchgate.netnih.gov Field studies using acetone (B3395972) extracts containing spectinabilin have also shown efficient suppression of PWD development. researchgate.netkribb.re.krnih.gov
| Nematode Species | Effect on Motility | Nematicidal Activity (IC50/LC50) | Reference |
| Caenorhabditis elegans (L1) | Not specified | IC50 = 2.948 μg/mL (24 h) | mdpi.comresearchgate.net |
| Caenorhabditis elegans (L4) | Significantly reduced | Not specified | mdpi.comresearchgate.net |
| Meloidogyne incognita (J2) | Became straight and immobile | Positively correlated with concentration | mdpi.com |
| Bursaphelenchus xylophilus | Not specified | LC50 = 0.84 μg/mL | caymanchem.comresearchgate.netkribb.re.krnih.gov |
Immunomodulatory Activities
Spectinabilin has been reported to possess immunomodulatory activities. ontosight.aiacgpubs.orgresearchgate.net While detailed mechanisms are not extensively described in the provided search results, its classification as having immunomodulatory properties suggests potential interactions with the immune system. ontosight.aiacgpubs.orgresearchgate.net
Androgen Receptor Antagonist Activity (e.g., Inhibition of DHT binding, inhibition of PSA expression)
Spectinabilin acts as an androgen receptor (AR) antagonist. caymanchem.commedchemexpress.comglpbio.comresearchgate.netniph.go.jpnih.govmedchemexpress.com It has been shown to inhibit the binding of dihydrotestosterone (B1667394) (DHT) to ARs. caymanchem.commedchemexpress.comglpbio.comniph.go.jpmedchemexpress.comniph.go.jp In addition to inhibiting DHT binding, spectinabilin also inhibits DHT-induced expression of prostate-specific antigen (PSA) mRNA in prostate cancer cell lines, such as LNCaP cells. caymanchem.commedchemexpress.comresearchgate.netniph.go.jpnih.govmedchemexpress.com This inhibitory effect on PSA expression is considered to be due to its AR antagonistic effect. caymanchem.commedchemexpress.comniph.go.jpmedchemexpress.com
| Activity | Target/Cell Line | IC50 Value | Reference |
| Inhibition of DHT binding to AR | In vitro (AR) | 13 μM | caymanchem.commedchemexpress.commedchemexpress.com |
| Inhibition of DHT-induced PSA expression | LNCaP cells | 1.75 nM | caymanchem.commedchemexpress.commedchemexpress.com |
Evaluation of Antimicrobial Properties (e.g., against bacterial and fungal strains)
Spectinabilin has been evaluated for its antimicrobial properties against various bacterial and fungal strains. medchemexpress.comresearchgate.netnih.govresearchgate.netnih.govmdpi.comacgpubs.org While some studies on spectinabilin derivatives did not show apparent inhibitory activities against tested bacterial and fungal strains in agar (B569324) diffusion assays at a specific concentration, other research indicates that spectinabilin itself, or strains producing it, can exhibit significant antimicrobial activity. acgpubs.orgresearchgate.netnih.govmdpi.com For instance, a Streptomyces strain producing spectinabilin, along with other compounds, demonstrated significant antimicrobial activity. researchgate.netnih.gov Actinomycetes isolates, including those potentially producing spectinabilin, have shown antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, and Gram-negative bacteria like Salmonella typhimurium, Escherichia coli, and Klebsiella pneumoniae, as well as antifungal activity against molds. mdpi.com
Mechanism of Action Studies
Molecular Targets and Pathways in Antitumor Activity
Research suggests that spectinabilin exhibits cytotoxic activity against various human cancer cell lines. researchgate.net Studies on hepatocellular carcinoma cell lines (SMMC7721 and HepG2) treated with spectinabilin have indicated that its antitumor effect may be mediated through the PI3K/AKT signaling pathway. researchgate.net Spectinabilin was found to inhibit the growth and proliferation of these cells in a time- and dose-dependent manner. researchgate.net Further studies demonstrated that spectinabilin induced G2/M phase cell cycle arrest in SMMC7721 and HepG2 cells, accompanied by decreased protein levels of cyclin B1 and cdc2, and increased levels of p21. researchgate.net Apoptosis was also induced in these cells, evidenced by the downregulation of Bcl-2 protein expression, upregulation of Bax, and activation of caspase-9 and caspase-3 cleavage. researchgate.net
The observed effects on cell cycle progression and apoptosis suggest that spectinabilin interferes with key regulatory proteins and pathways involved in cell proliferation and programmed cell death. researchgate.netmdpi.comfrontiersin.orgxiahepublishing.com The involvement of the PI3K/AKT pathway, which plays a crucial role in cell survival, growth, and proliferation, highlights a potential target for spectinabilin's action in cancer cells. researchgate.netmdpi.commdpi.com
Investigations into Nematicidal Mechanisms
Spectinabilin has demonstrated potent nematicidal activity against various nematodes, including Caenorhabditis elegans and the southern root-knot nematode Meloidogyne incognita. mdpi.comfrontiersin.org The mechanism by which spectinabilin kills nematodes has been a subject of specific investigation.
Distinction from Known Nematicidal Drug Targets
Studies have actively investigated whether spectinabilin acts on known nematicidal drug targets. Analysis of spectinabilin's activity against C. elegans mutants with known drug target gene alterations has shown that it is effective against these mutants, as well as the wild-type strain. mdpi.comnih.gov This finding suggests that spectinabilin's mechanism of action is distinct from that of several commonly used nematicides, such as avermectin (B7782182) and phosphine (B1218219) thiazole, which target specific receptors or pathways in nematodes. mdpi.comfrontiersin.orgnih.gov The results indicate that spectinabilin likely acts through a new class of drug targets. mdpi.comnih.gov
Current Understanding of Action Mode (e.g., Vacuolar Death)
While the detailed mode of action of spectinabilin against nematodes is still being fully elucidated, it has been reported to cause vacuolar death in nematodes like Bursaphelenchus xylophilus. mdpi.comnih.govresearchgate.net Vacuolar death, also known as methuosis, is a type of non-apoptotic cell death characterized by the excessive formation and swelling of vacuoles within cells, which can lead to membrane rupture and cell death. nih.govfrontiersin.org Spectinabilin is noted as one of the few compounds reported to induce this specific mode of death in nematodes. mdpi.comnih.govresearchgate.netnih.gov Although vacuolar death has been observed, the precise molecular mechanism and the specific drug target genes responsible for this effect are still under investigation. mdpi.comnih.govnih.gov
Advanced Methodologies for Drug Target Identification (e.g., Forward Genetic Screening, CRISPR-Cas9)
Identifying the specific molecular targets of nematicidal compounds like spectinabilin is crucial for understanding their mechanisms and developing new control strategies. Advanced methodologies are being employed for this purpose. Techniques such as forward genetic screening and gene editing methods like CRISPR-Cas9 are currently being utilized to identify the drug targets of spectinabilin at the molecular level. mdpi.comnih.gov These methods allow researchers to systematically investigate the genes and pathways involved in nematode susceptibility or resistance to spectinabilin, providing insights into its specific mode of action. mdpi.comnih.govfrontiersin.orgwjbphs.com
Data on the nematicidal activity of spectinabilin against C. elegans L1 worms is available, showing a correlation between concentration and mortality. mdpi.com
| Concentration (μg/mL) | Mortality Rate (%) |
| 2.5 | Almost abolished |
| 4 | Significant decline below 90% |
| 5 | >90 |
| 10 | 100 |
Data derived from nematicidal activity tests against C. elegans L1 worms. mdpi.com
Spectinabilin also significantly reduced the locomotive ability of C. elegans L4 worms at a concentration of 40 μg/mL. mdpi.com
Elucidation of Antiviral Mechanisms
Spectinabilin has been reported to exhibit antiviral activity. wikipedia.orgnih.govebi.ac.uknih.gov While the search results confirm this activity, detailed information regarding the specific molecular mechanisms and targets involved in spectinabilin's antiviral effects was not extensively provided. Further research is needed to elucidate the precise pathways and interactions responsible for its activity against viruses.
Characterization of Androgen Antagonist Mechanisms
Spectinabilin has also been reported to possess androgen antagonist activity. researchgate.netacgpubs.org Androgen antagonists, also known as antiandrogens, are compounds that prevent androgens (like testosterone (B1683101) and dihydrotestosterone) from mediating their biological effects, typically by blocking the androgen receptor (AR) or inhibiting androgen production. wikipedia.org Research has led to the isolation of compounds with androgen receptor antagonist activity from Streptomyces species, including spectinabilin and related derivatives. researchgate.net One study identified a novel compound, arabilin, along with spectinabilin and SNF4435C, from Streptomyces sp. MK756-CF1, which showed androgen receptor antagonist activity by competitively blocking the binding of androgen to the ligand-binding domain of the AR in vitro. researchgate.net Additionally, arabilin inhibited androgen-induced prostate-specific antigen mRNA expression in prostate cancer LNCaP cells. researchgate.net While arabilin's mechanism provides insight into potential AR antagonism by Streptomyces-derived compounds, the specific details of how spectinabilin itself exerts its androgen antagonist effects at the molecular level require further characterization. researchgate.neturotoday.comdermnetnz.org
Production Enhancement and Biotechnological Applications
Optimization of Fermentation Conditions
Optimizing fermentation parameters is a fundamental approach to increasing the yield of microbial products like spectinabilin. This involves selecting and improving the producer strains and fine-tuning the culture environment.
The initial step in optimizing fermentation often involves identifying naturally high-producing strains or isolating variants with improved production capabilities. Research has focused on Streptomyces species as natural producers of spectinabilin. For instance, Streptomyces sp. AN091965 has been studied as a parental strain for spectinabilin production. researchgate.netresearchgate.netgoogle.com Screening efforts can lead to the isolation of mutant strains exhibiting significantly enhanced productivity compared to their parental counterparts. researchgate.netresearchgate.net For example, the mutant strain Streptomyces sp. S-N87, derived from Streptomyces sp. AN091965, demonstrated a substantial increase in spectinabilin yield. researchgate.netresearchgate.netgoogle.com Another study identified Streptomyces sp. DT10 as a spectinabilin producer through screening for nematicidal activity. nih.gov
Traditional mutagenesis techniques are valuable tools for generating genetic diversity within producer strains, increasing the likelihood of isolating variants with improved spectinabilin production. N-methyl-N'-nitro-N-nitrosoguanidine (NTG) is a chemical mutagen that has been successfully employed in this regard. researchgate.netresearchgate.netgoogle.comsci-hub.se NTG mutagenesis was applied to the parental strain Streptomyces sp. AN091965, resulting in the generation of over a thousand mutants. researchgate.netresearchgate.net Among these mutants, Streptomyces sp. S-N87 exhibited a remarkable increase in spectinabilin productivity, showing approximately a 10-fold improvement compared to the parental strain in flask cultures. researchgate.netresearchgate.net NTG is known to induce GC-to-AT transition mutations in DNA. researchgate.net Physical mutagenesis methods like UV and gamma-ray irradiation have also been utilized to induce mutations in Streptomyces strains aimed at enhancing spectinabilin production. researchgate.net
Successful laboratory-scale production needs to be transferable to larger industrial scales while maintaining high yields and product quality. Scaled-up fermentation studies are essential to evaluate the performance and stability of high-yielding strains under conditions relevant to industrial production. The mutant strain Streptomyces sp. S-N87 has demonstrated stable spectinabilin overproduction even when scaled up to a 150 L tank fermentation. researchgate.netresearchgate.netresearchgate.net In these larger-scale fermentations, Streptomyces sp. S-N87 achieved a yield of 2.27 g/L, significantly surpassing the parental strain's yield at the same scale. researchgate.netresearchgate.netresearchgate.net This stability in yield across different fermentation scales highlights the genetic robustness of the selected mutant strain, which is critical for reliable industrial production. researchgate.net Scaling up fermentation processes presents unique challenges, but it is vital for producing sufficient quantities of valuable compounds like spectinabilin for product evaluation and potential commercialization. susupport.comird.fr
Table 1: Spectinabilin Production Yields of Parental and Mutant Strains at Different Fermentation Scales
| Strain | 10 mL Flask (mg/L) | 50 mL Flask (mg/L) | 150 L Tank (g/L) | Production Increase (fold) |
| Streptomyces sp. AN091965 | 37.6 ± 5.6 | 53.3 | 0.198 | - |
| Streptomyces sp. S-N87 | 354.8 ± 7.8 | 448.7 | 2.27 | ~9.43 (10 mL), ~8.42 (50 mL), ~11.5 (150 L) researchgate.netresearchgate.net |
Genetic Engineering and Synthetic Biology Approaches
Beyond traditional strain improvement, genetic engineering and synthetic biology offer powerful tools to manipulate the biosynthetic pathways of spectinabilin producers, activate silent gene clusters, and enable production in alternative hosts.
Heterologous expression, the production of a compound in an organism that does not naturally produce it, is a key strategy for overcoming limitations in native producers, such as slow growth or difficulty in genetic manipulation. The spectinabilin biosynthetic gene cluster from Streptomyces spectabilis has been cloned and expressed in Streptomyces lividans. researchgate.netillinois.eduresearchgate.net While initial attempts to achieve heterologous production were challenging, later studies successfully demonstrated spectinabilin production in S. lividans. researchgate.netsmbb.mx Streptomyces lividans is often chosen as a heterologous host for gene clusters from other Streptomyces species due to its well-developed genetic tools and efficient conjugative DNA transfer. nih.govresearchgate.netfrontiersin.org The spectinabilin pathway from Streptomyces orinoci has also been refactored and expressed in S. lividans. nih.govresearchgate.netnih.govacs.org In addition to Streptomyces, Pseudomonas putida is being explored as a potential host for spectinabilin production, with studies involving the addition of the spectinabilin production pathway to its genome-scale metabolic model for optimization using synthetic biology approaches. igem.org
Many microbial genomes contain "silent" or "cryptic" biosynthetic gene clusters that are not expressed under standard laboratory conditions. Activating these silent pathways is a significant area of research for discovering novel natural products and increasing the production of known ones. Synthetic biology approaches, particularly pathway refactoring, have proven effective in awakening silent gene clusters, including that of spectinabilin. smbb.mxnih.govresearchgate.netnih.govacs.orgjmb.or.krsciepublish.comeuropa.eu The silent spectinabilin gene cluster from Streptomyces orinoci was successfully activated by refactoring it using a plug-and-play scaffold and a set of heterologous promoters functional in a heterologous host like Streptomyces lividans. nih.govresearchgate.netnih.govacs.org This strategy aims to decouple the expression of the biosynthetic pathway from the complex native regulatory mechanisms. nih.govresearchgate.netnih.gov Refactoring involves designing and assembling individual biosynthetic genes with strong, often constitutive, promoters and expressing this newly constructed gene cluster in a suitable heterologous host. nih.govacs.orgsciepublish.com This approach provides a more directed method for activating specific silent gene clusters compared to traditional non-directed methods. jmb.or.kr The cloning and heterologous expression of the spectinabilin gene cluster from S. spectabilis have also revealed differences in regulatory mechanisms compared to the S. orinoci cluster, highlighting the complexity of these pathways. researchgate.netillinois.edu
Table 2: Heterologous Expression and Refactoring Hosts for Spectinabilin Production
| Strategy | Host Organism | Spectinabilin Source Strain | Notes | References |
| Heterologous Expression | Streptomyces lividans | Streptomyces spectabilis | Successful expression achieved. | researchgate.netillinois.eduresearchgate.net |
| Pathway Refactoring | Streptomyces lividans | Streptomyces orinoci | Silent cluster successfully activated using plug-and-play scaffold. | smbb.mxnih.govresearchgate.netnih.govacs.org |
| Metabolic Model/Synthetic Biology | Pseudomonas putida | N/A | Explored as a potential host via metabolic modeling. | igem.org |
Promoter Engineering for Enhanced Pathway Expression
Promoter engineering is a strategy used to modulate the expression of genes within a biosynthetic gene cluster (BGC) to increase the production of the target compound. This involves replacing native promoters, which may lead to low or "silent" expression under laboratory conditions, with stronger, well-characterized promoters. In the case of spectinabilin, the silent spectinabilin gene cluster from Streptomyces orinoci was successfully activated in a heterologous host, Streptomyces lividans, by replacing each of the native promoters with strong, characterized promoters mdpi.comnih.gov. This refactoring strategy, utilizing a plug-and-play scaffold, bypassed the complex native regulatory mechanisms, leading to the production of spectinabilin in the heterologous host nih.govnih.gov.
Metabolic Engineering and Combinatorial Biosynthesis for High-Yield Strains and Analog Production
Metabolic engineering focuses on optimizing the cellular machinery and metabolic pathways of an organism to increase the production of a desired metabolite. Combinatorial biosynthesis involves manipulating the genes within a BGC or combining genes from different pathways to generate novel compounds or analogs. Both strategies are crucial for developing high-yield spectinabilin strains and producing spectinabilin analogs rsc.orgresearchgate.net.
Studies have explored metabolic engineering to improve spectinabilin production. For instance, traditional mutagenesis has been used to develop spectinabilin over-producing mutants. One such mutant, Streptomyces sp. S-N87, derived from Streptomyces sp. AN091965, showed a significant increase in spectinabilin productivity. researchgate.netresearchgate.net.
| Strain | Spectinabilin Production (mg/L) |
| Streptomyces spectabilis KCTC9218T | 18.4 ± 6.45 nih.gov |
| Streptomyces sp. AN091965 | 213.89 ± 21.30 nih.gov |
| Streptomyces sp. S-N87 | 354.8 ± 7.8 (flask culture) researchgate.netresearchgate.net |
| Streptomyces sp. S-N87 | 2.27 g/L (150 L tank fermentation) researchgate.netresearchgate.net |
Combinatorial biosynthesis offers a powerful method to generate novel spectinabilin derivatives by manipulating the genes in the biosynthetic pathway nih.gov. Although specific examples of combinatorial biosynthesis directly applied to spectinabilin analog production were not extensively detailed in the search results, the principle involves altering or swapping enzymatic domains within the polyketide synthase (PKS) or modifying tailoring enzymes to yield structural variations of spectinabilin rsc.orgnih.gov. The close evolutionary relationship between the spectinabilin gene cluster and other related polyketide clusters, such as the aureothin (B1665325) gene cluster, suggests potential for generating hybrid pathways and novel structures through combinatorial approaches ebi.ac.ukillinois.edu.
Whole-Genome Sequencing and Bioinformatics Analysis of Producer Strains for Pathway Insights
Whole-genome sequencing and subsequent bioinformatics analysis of spectinabilin-producing Streptomyces strains provide crucial insights into the biosynthetic gene clusters (BGCs) and potential regulatory mechanisms. This genomic information is fundamental for rational strain engineering and pathway manipulation.
Whole-genome sequencing of Streptomyces spectabilis KCTC9218T and Streptomyces sp. AN091965, both spectinabilin producers, has been conducted. nih.govnih.govresearchgate.net. These analyses identified the spectinabilin BGC and other secondary metabolite gene clusters present in these strains nih.govnih.govresearchgate.net. For example, the total contig lengths for KCTC9218T and AN091965 were approximately 9.97 Mb and 9.84 Mb, respectively. nih.govresearchgate.net. Bioinformatics analysis revealed the presence of numerous protein-coding genes and secondary metabolite biosynthetic gene clusters in both strains. nih.govresearchgate.net. This genomic data helps in understanding the genetic basis of spectinabilin biosynthesis and identifying potential targets for genetic manipulation to enhance production or generate analogs. nih.govnih.govresearchgate.net.
Inducible Promoter Systems for Controlled Production (e.g., Alpha-Pinene (B124742) Inducible Promoter)
Inducible promoter systems allow for controlled gene expression, where the production of a compound can be turned on or off by the presence or absence of an inducing agent. This is particularly useful when the product or its intermediates are toxic to the host organism or to temporally regulate biosynthesis.
While general information on inducible promoter systems in Streptomyces and other bacteria is available frontiersin.orgnih.govaddgene.org, the application of an alpha-pinene inducible promoter specifically for spectinabilin production has been explored in the context of developing a genetically modified Pseudomonas putida strain. This system aims to link spectinabilin production to the presence of alpha-pinene, a monoterpene overproduced by pine trees as a stress response to nematode infection. igem.orgigem.org. In this proposed system, the spectinabilin biosynthetic genes would be placed under the control of an alpha-pinene inducible promoter, allowing for the production of spectinabilin in response to nematode infestation. igem.orgigem.org. This represents a biotechnological application where controlled, environmentally-responsive production of spectinabilin is desired.
Derivatives, Analogues, and Structure Activity Relationships
Isolation and Characterization of Natural Spectinabilin Derivatives (e.g., 2-demethyl-spectinabilin)
Naturally occurring variations of the spectinabilin structure have been isolated from microbial sources. One such example is 2-demethyl-spectinabilin. This compound was isolated from the fermentation broth of a Streptomyces spectabilis strain. Through detailed spectroscopic analysis, its structure was elucidated, confirming the absence of a methyl group at the 2-position of the pyrone ring, a key structural difference from the parent compound, spectinabilin.
Semisynthetic and Synthetic Analogues (e.g., SNF4435C, SNF4435D, Arabilin)
In addition to natural derivatives, researchers have explored semisynthetic and synthetic routes to generate novel spectinabilin analogues.
SNF4435C and SNF4435D: These novel nitrophenyl pyrones were isolated from the culture broth of Streptomyces spectabilis SNF4435. nih.gov They are considered semisynthetic analogues as their biosynthesis is related to that of spectinabilin. A biomimetic synthesis approach has been developed to generate the bicyclic core of SNF4435C and SNF4435D from a tetraene precursor, suggesting a plausible biosynthetic pathway from a spectinabilin-like molecule. nih.gov Further studies have detailed the biomimetic conversion of spectinabilin itself into SNF4435C and SNF4435D through a cascade of isomerizations and electrocyclizations. researchgate.net
Arabilin: This compound was isolated from Streptomyces sp. MK756-CF1 and is considered a biogenetic relative of spectinabilin. The total synthesis of arabilin has been successfully achieved, providing a route to produce this analogue for further biological evaluation.
Comparative Biological Activities of Derivatives
The structural modifications of spectinabilin in its derivatives and analogues have led to a range of biological activities, including immunosuppressive, nematicidal, and anticancer effects.
Immunosuppressive Activity: SNF4435C and SNF4435D have demonstrated potent immunosuppressive activity in vitro. nih.gov Notably, they selectively inhibit the proliferation of B-cells induced by lipopolysaccharide (LPS) over T-cell proliferation induced by Concanavalin A (Con A). nih.gov
Nematicidal Activity: Spectinabilin itself exhibits significant nematicidal activity against various nematodes. For instance, it has shown potent activity against the pine wood nematode Bursaphelenchus xylophilus with a reported IC50 of 0.84 μg/mL after 24 hours. researchgate.net It is also effective against Caenorhabditis elegans L1 worms, with an IC50 of 2.948 μg/mL at 24 hours. nih.gov Furthermore, a mutant strain of Streptomyces sp. that overproduces spectinabilin showed a significant increase in nematicidal activity against the pine wilt nematode. researchgate.net
Anticancer and Other Activities: While comprehensive comparative cytotoxicity data for all spectinabilin derivatives is not available in a single study, related research on aureothin (B1665325), a structurally similar polyketide, has identified synthetic derivatives with potent anti-HIV activity, with some compounds showing IC50 values below 10 nM. researchgate.net
The following interactive data table summarizes the reported biological activities of spectinabilin and its analogues.
| Compound | Organism/Cell Line | Activity Type | IC50/Effective Concentration | Reference |
| Spectinabilin | Bursaphelenchus xylophilus | Nematicidal | 0.84 µg/mL (24h) | researchgate.net |
| Spectinabilin | Caenorhabditis elegans L1 | Nematicidal | 2.948 µg/mL (24h) | nih.gov |
| Spectinabilin | Meloidogyne incognita J2s | Nematicidal | ~40% fatality at 100 µg/mL (72h) | nih.gov |
| SNF4435C & SNF4435D | Murine B-cells (LPS-induced) | Immunosuppressive | Potent, selective inhibition | nih.gov |
| SNF4435C & SNF4435D | Murine T-cells (Con A-induced) | Immunosuppressive | Less active | nih.gov |
Insights into Structure-Activity Relationships (SAR)
The study of spectinabilin and its derivatives provides initial insights into the structure-activity relationships (SAR) of this class of compounds. The core structure, consisting of a nitrophenyl group, a polyene chain, and a pyrone ring, is crucial for its biological activities.
In the case of the immunosuppressive analogues SNF4435C and SNF4435D, the complex pentacyclic structure, formed via electrocyclization of a spectinabilin-like precursor, is responsible for their selective activity against B-cells. This indicates that significant alterations to the polyene chain, leading to rigid, cyclic structures, can dramatically change the biological target and activity profile of these molecules.
Evolutionary Relationships with Other Polyketides (e.g., Aureothin, Luteoreticulin, Homoneoaureothin)
Spectinabilin is part of a larger family of structurally and biosynthetically related polyketides that includes aureothin, luteoreticulin, and homothis compound. The biosynthetic gene clusters for spectinabilin and aureothin share significant homology, suggesting a close evolutionary relationship.
The aureothin biosynthetic gene cluster from Streptomyces thioluteus has been cloned and characterized. secondarymetabolites.org It has been shown that the spectinabilin gene cluster from Streptomyces spectabilis is evolutionarily closer to the aureothin gene cluster than to another identified spectinabilin gene cluster from Streptomyces orinoci. This highlights the intricate evolutionary pathways leading to these similar yet distinct molecules.
The modular nature of the polyketide synthases (PKS) involved in the biosynthesis of these compounds allows for a degree of flexibility and "mix-and-match" potential that likely drives their evolutionary divergence. This has been experimentally demonstrated through the rational design of modular PKSs, where the aureothin pathway was successfully morphed into an assembly line for producing luteoreticulin. This work underscores the shared ancestry and the evolutionary mechanisms that give rise to the structural diversity within this family of bioactive natural products.
Concluding Remarks and Future Research Perspectives
Current Gaps in Mechanistic Understanding and Drug Target Identification
Despite the identification of spectinabilin's potent nematicidal activity, a significant gap exists in the understanding of its precise molecular mechanism. nih.gov Research has shown that spectinabilin's mode of action against nematodes is distinct from that of commonly used nematicides such as avermectin (B7782182) and phosphine (B1218219) thiazole. nih.govnih.gov For instance, spectinabilin was tested against several C. elegans mutants with known resistance to conventional nematicides, and it effectively killed all of them, suggesting it acts on a novel biological target. nih.gov While it is known to cause vacuolar death in the pine wood nematode (Bursaphelenchus xylophilus), the specific biochemical pathways and protein targets that trigger this response have not been elucidated. nih.gov This lack of a clearly identified drug target is a major hurdle in its development as a commercial nematicide, as understanding the mechanism is crucial for predicting potential resistance development and for optimizing its application. Future research efforts are being directed towards identifying these targets, potentially using methods like forward genetic screening and CRISPR-Cas9 gene editing. nih.gov
Prospects for Therapeutic and Agricultural Applications
The biological activities of spectinabilin suggest promising applications in both medicine and agriculture. Its potent nematicidal effects against plant-parasitic nematodes, including the southern root-knot nematode (Meloidogyne incognita), position it as a candidate for a new class of bio-nematicides. nih.govnih.gov The development of new nematicides is critical due to the high toxicity and environmental impact of existing chemical treatments, as well as the increasing prevalence of resistance. nih.gov Spectinabilin's unique mechanism of action could provide an effective solution for managing resistant nematode populations. nih.gov
In the therapeutic arena, spectinabilin has demonstrated a range of activities, including antiviral, antimalarial, and notably, anticancer effects. nih.govresearchgate.netnih.gov Its anticancer properties have been investigated against several human cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (μM) | Reference |
| SMMC7721 | Hepatocellular Carcinoma | 18.7 ± 3.1 | nih.gov |
| HepG2 | Hepatocellular Carcinoma | 21.3 ± 2.5 | nih.gov |
| A549 | Lung Carcinoma | 34.6 ± 4.7 | nih.gov |
| HCT-116 | Colorectal Carcinoma | 25.4 ± 3.9 | nih.gov |
| MCF-7 | Breast Adenocarcinoma | 29.8 ± 4.1 | nih.gov |
The compound induces apoptosis in hepatocellular carcinoma cells and mediates its antitumor effect via the PI3K/AKT signaling pathway, highlighting its potential as a lead compound for new cancer therapies. nih.gov
Future Directions in Production Enhancement and Analog Generation
A significant challenge for the commercialization of spectinabilin is its low production yield under standard laboratory fermentation conditions. researchgate.netresearchgate.net Current yields are often less than 200 mg/L, which is insufficient for large-scale applications. researchgate.netresearchgate.net To address this, several strategies are being pursued. One promising approach is the use of traditional mutagenesis, which has successfully generated over-producing mutants of Streptomyces sp. with yields increased by up to tenfold. researchgate.netresearchgate.net For example, a mutant strain, S-N87, achieved a stable yield of 2.27 g/L in a 150 L scaled-up fermentation. researchgate.net
Furthermore, metabolic engineering and synthetic biology offer more targeted approaches. nih.govnih.gov This includes the heterologous expression of the spectinabilin biosynthetic gene cluster in well-characterized host organisms like Streptomyces lividans and optimizing fermentation conditions. nih.govnih.gov The development of "plug-and-play" scaffolds to refactor silent gene clusters represents a novel synthetic biology strategy to awaken and enhance the expression of pathways like that of spectinabilin. nih.gov
The generation of novel spectinabilin analogs is another key research direction. The total synthesis of spectinabilin has been achieved, which not only confirms its structure but also opens the door for synthetic modifications to create derivatives with improved potency or altered specificity. core.ac.uk The isolation of new, naturally occurring derivatives with enhanced cytotoxic activity further underscores the potential for discovering more effective analogs. f1000research.com Combinatorial biosynthesis, which involves genetically modifying the biosynthetic pathway, could also be employed to produce a library of novel spectinabilin-related molecules for screening.
Role of Advanced Analytical Techniques in Future Research (e.g., LC-MS, NMR)
Advanced analytical techniques are indispensable for the ongoing research and development of spectinabilin. Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone for the detection, quantification, and identification of spectinabilin in fermentation broths and extracts. nih.govmdpi.commdpi.com High-resolution MS is crucial for determining the elemental composition, while tandem MS (MS/MS) helps in structural characterization by analyzing fragmentation patterns. mdpi.com These techniques are vital for monitoring production yields in enhancement studies and for screening for new derivatives. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for the complete structural elucidation of spectinabilin and its analogs. nih.govnih.govjchps.com One-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the connectivity of atoms (¹H-¹H COSY, ¹H-¹³C HSQC/HMBC) and the stereochemistry of the molecule, which is essential for understanding its structure-activity relationship. nih.govcore.ac.uknih.gov As new analogs are synthesized or discovered, NMR will be critical in confirming their structures. nih.gov The combined power of LC-MS and NMR will continue to drive the discovery, characterization, and optimization of spectinabilin and its derivatives for future applications. nih.govcore.ac.uk
Q & A
Q1. How can researchers formulate a focused research question to investigate Spectinabilin’s mechanism of action in bacterial systems?
Methodological Answer:
- Clarity & Scope: Define specific bacterial targets (e.g., ribosomal binding) and measurable outcomes (e.g., inhibition kinetics). Avoid broad terms like “antibacterial effects” without specifying strains or molecular pathways .
- Feasibility: Ensure access to validated bacterial models (e.g., S. aureus ATCC 25923) and analytical tools (e.g., MIC assays, cryo-EM for structural analysis) .
- Literature Gaps: Use systematic reviews (e.g., Cochrane guidelines ) to identify unresolved questions, such as resistance mechanisms or synergistic drug interactions.
Q. Q2. What experimental designs are appropriate for initial pharmacological characterization of Spectinabilin?
Methodological Answer:
- In Vitro Prioritization: Start with cytotoxicity assays (e.g., HEK293 cell lines) and bacterial kill curves to establish dose-response relationships .
- Controls: Include positive controls (e.g., erythromycin for ribosomal inhibition) and negative controls (solvent-only treatments) to validate specificity .
- Data Reproducibility: Document protocols using NIH preclinical guidelines (e.g., ARRIVE checklist) to ensure replicability .
Advanced Research Questions
Q. Q3. How should researchers address contradictory data on Spectinabilin’s efficacy across different bacterial species?
Methodological Answer:
- Statistical Validation: Apply multivariate analysis to isolate variables (e.g., membrane permeability differences, efflux pump activity). Use tools like ANOVA with post-hoc Tukey tests .
- Experimental Replication: Repeat assays under standardized conditions (pH, temperature) and verify bacterial strain purity via genomic sequencing .
- Contextual Analysis: Cross-reference findings with structural data (e.g., X-ray crystallography of Spectinabilin-ribosome complexes) to explain species-specific binding affinities .
Q. Q4. What methodologies optimize the synthesis of Spectinabilin derivatives for structure-activity relationship (SAR) studies?
Methodological Answer:
- Modular Synthesis: Use combinatorial chemistry to generate analogs with variations in the aminomethyltetrahydrofuryl moiety, a known pharmacophore .
- Analytical Rigor: Employ HPLC-MS for purity validation and NMR spectroscopy for structural confirmation. Report retention times and spectral peaks in supplementary data .
- Biological Testing: Prioritize high-throughput screening against resistant bacterial strains (e.g., MRSA) to identify derivatives with improved MIC values .
Data Analysis & Interpretation
Q. Q5. How can researchers systematically resolve discrepancies in Spectinabilin’s pharmacokinetic data across preclinical models?
Methodological Answer:
- Meta-Analysis Framework: Aggregate data from rodent and non-rodent models using PRISMA guidelines . Account for variables like administration routes (IV vs. oral) and bioavailability enhancers .
- Computational Modeling: Apply PBPK (Physiologically Based Pharmacokinetic) models to extrapolate interspecies differences in metabolism .
- Ethical Reporting: Disclose limitations (e.g., sample size, gender bias in animal studies) to contextualize findings .
Q. Q6. What statistical approaches are recommended for analyzing Spectinabilin’s synergistic effects with other antibiotics?
Methodological Answer:
- Synergy Metrics: Calculate fractional inhibitory concentration indices (FICIs) using checkerboard assays. Define synergy as FICI ≤0.5 .
- Mechanistic Validation: Pair FICI data with transcriptomic analysis (RNA-seq) to identify co-targeted pathways (e.g., ribosomal + cell-wall synthesis) .
- Error Mitigation: Use bootstrapping to assess confidence intervals for FICI values, reducing false positives .
Reproducibility & Reporting Standards
Q. Q7. What minimal dataset details are required to ensure reproducibility in Spectinabilin studies?
Methodological Answer:
- Experimental Transparency: Report exact growth conditions (e.g., Mueller-Hinton broth, 37°C, 5% CO₂) and compound solubility parameters (e.g., DMSO concentration) .
- Data Accessibility: Deposit raw spectra, chromatograms, and code for computational models in public repositories (e.g., Zenodo, GitHub) .
- Adherence to Guidelines: Follow Beilstein Journal protocols for compound characterization (e.g., NMR shifts, elemental analysis) .
Literature Review & Meta-Analysis
Q. Q8. How to conduct a systematic review of Spectinabilin’s pharmacological properties?
Methodological Answer:
- Database Selection: Use PubMed, Web of Science, and EMBASE for comprehensive coverage. Avoid overreliance on Google Scholar due to reproducibility limitations .
- Inclusion Criteria: Define parameters (e.g., peer-reviewed studies from 2000–2025, in vivo/in vitro focus) and document search strings (e.g., “Spectinabilin AND pharmacokinetics”) .
- Bias Assessment: Apply ROBINS-I tool to evaluate confounding factors in non-randomized studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
